molecular formula C14H15NO B13969341 3-[(3-Methylphenoxy)methyl]aniline CAS No. 779990-99-7

3-[(3-Methylphenoxy)methyl]aniline

Cat. No.: B13969341
CAS No.: 779990-99-7
M. Wt: 213.27 g/mol
InChI Key: ZNIFYCQHZGXUTR-UHFFFAOYSA-N
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Description

3-[(3-Methylphenoxy)methyl]aniline is an aromatic amine derivative featuring an aniline core substituted at the meta-position with a methylphenoxy group linked via a methylene bridge (–CH₂–O–). The compound’s structure combines the reactivity of the aniline amine group with the steric and electronic effects of the 3-methylphenoxymethyl substituent.

Properties

CAS No.

779990-99-7

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-[(3-methylphenoxy)methyl]aniline

InChI

InChI=1S/C14H15NO/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h2-9H,10,15H2,1H3

InChI Key

ZNIFYCQHZGXUTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methylphenoxy)methyl]aniline typically involves the reaction of 3-methylphenol with formaldehyde to form 3-(3-methylphenoxy)methanol, which is then reacted with aniline under basic conditions to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-[(3-methylphenoxy)methyl]benzoic acid.

    Reduction: Formation of this compound from nitro derivatives.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

3-[(3-Methylphenoxy)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The aniline group can participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., –SO₂– in ) require acidic conditions for stabilization, whereas electron-donating groups (e.g., –O–CH₃ in ) may necessitate milder protocols.
  • Halogenation (e.g., fluorine in ) alters electronic density, impacting reactivity in subsequent reactions.
2.2. Physical and Spectral Properties
Compound Name Melting Point (°C) Solubility Notable Spectral Data (¹H NMR) Reference
3-[(Phenylsulfonyl)methyl]aniline Not reported Soluble in hot ethanol δ 7.22–7.52 (m, aromatic H); –NH₂ proton at δ 10.20
[Triazine derivative 9f] 47–50 Low in hexane/EtOAc δ 1.31 (s, (CH₃)₃); δ 5.11 (bs, –OH)
3-[(3-Fluorophenoxy)methyl]aniline Not reported Likely polar aprotic δ 4.28 (d, –OCH₂–); δ 6.95–7.52 (m, aromatic H)

Key Insights :

  • Hydrochloride salts (e.g., ) exhibit higher melting points due to ionic interactions.
  • Triazine-containing derivatives (e.g., ) show distinct shifts for bulky tert-butyl groups (δ 1.31) and hydroxyl protons (δ 5.11).

Biological Activity

3-[(3-Methylphenoxy)methyl]aniline, also known by its CAS number 779990-99-7, is a compound with potential biological activity that has garnered interest in various fields of research, particularly in medicinal chemistry and toxicology. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure

  • Molecular Formula : C15H17N
  • Molecular Weight : 229.31 g/mol
  • IUPAC Name : this compound

Properties Table

PropertyValue
Molecular FormulaC15H17N
Molecular Weight229.31 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound may exert its effects through:

  • Inhibition of Enzymes : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Interaction : The compound could interact with receptors that modulate physiological responses.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some studies suggest potential antibacterial properties against certain pathogens.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of immune responses.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of phenoxy derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting a promising alternative for treatment.

Toxicological Assessment

In another study focusing on the toxicological profile of phenoxy compounds, this compound was assessed for its hepatotoxicity and nephrotoxicity. The results showed that high concentrations could induce cellular stress responses in liver and kidney cells, warranting further investigation into its safety profile.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlighted the unique biological activity of this compound. It was found to be more effective in inhibiting certain enzymes compared to other anilines, indicating its potential as a lead compound for drug development.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced cytokine levels in vitro
CytotoxicityInduced stress in liver cells

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